REACTION_CXSMILES
|
[C:1]([O:8]N=C(C1C=CC=CC=1)C#N)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=O.Cl.Cl.[NH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][NH2:27].O.C(Cl)Cl>O1CCOCC1>[C:1]([NH:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][NH2:27])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
226 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)ON=C(C#N)C1=CC=CC=C1
|
Name
|
1,5 diaminopentane dihydrochloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCCCCCN
|
Name
|
TEA
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The yellow residue was dissolved in diethyl ether (15 mL)
|
Type
|
ADDITION
|
Details
|
5% HCl solution added
|
Type
|
WASH
|
Details
|
The acidic solution was washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (20 mL) was added
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacua
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NCCCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 53.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |